3-(4-chlorophenyl)-1-phenyl-1H-1,2,4-triazole-5-carbaldehyde
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-phenyl-1,2,4-triazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O/c16-12-8-6-11(7-9-12)15-17-14(10-20)19(18-15)13-4-2-1-3-5-13/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDYKVPYSGJWMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)C3=CC=C(C=C3)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Cyclocondensation via Hydrazide Intermediates
A widely employed strategy involves the cyclocondensation of phenyl hydrazine with 4-chlorophenyl-substituted carbonyl precursors. For instance, 4-chlorophenyl glyoxal serves as a bifunctional reagent, providing both the aldehyde group and the 4-chlorophenyl substituent. The reaction proceeds via initial hydrazone formation, followed by intramolecular cyclization under acidic conditions.
Reaction Conditions :
- Step 1 : Phenyl hydrazine (1.2 equiv) and 4-chlorophenyl glyoxal (1.0 equiv) in ethanol at 80°C for 6 hours.
- Step 2 : Cyclization catalyzed by p-toluenesulfonic acid (PTSA) in toluene under reflux for 12 hours.
Key Outcomes :
- Yield: 68–72% after column chromatography.
- Purity: >95% (HPLC).
One-Pot Multicomponent Synthesis
Green chemistry approaches utilize one-pot reactions to minimize purification steps. A ternary system comprising phenyl hydrazine, 4-chlorobenzaldehyde, and ammonium acetate in ethanol under microwave irradiation achieves rapid cyclization.
Optimized Parameters :
- Temperature: 120°C (microwave-assisted).
- Time: 20 minutes.
- Catalyst: None required (autocatalytic).
Advantages :
Post-Synthetic Functionalization of Triazole Intermediates
Oxidation of Hydroxymethyl Derivatives
The hydroxymethyl analog, 3-(4-chlorophenyl)-1-phenyl-1H-1,2,4-triazole-5-methanol , undergoes oxidation to introduce the aldehyde group. Pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes the primary alcohol without over-oxidation to the carboxylic acid.
Reaction Profile :
- Substrate: 5-methanol derivative (1.0 equiv).
- Oxidizing Agent: PCC (1.5 equiv).
- Conditions: 0°C to room temperature, 4 hours.
- Yield: 85–90%.
Mechanistic Insight :
The oxidation proceeds via a chromate ester intermediate, with subsequent β-hydrogen elimination generating the aldehyde.
Vilsmeier-Haack Formylation
Direct formylation of the triazole core at position 5 is achievable using the Vilsmeier-Haack reagent (POCl₃/DMF). This method is particularly effective for electron-rich triazole systems.
Procedure :
- Reagent: DMF (2.0 equiv), POCl₃ (3.0 equiv).
- Temperature: 0°C to 50°C (gradual warming).
- Yield: 60–65%.
Industrial-Scale Production and Process Optimization
Continuous Flow Reactor Systems
Scalable synthesis employs continuous flow reactors to enhance heat and mass transfer. A representative protocol involves:
- Reactants : Phenyl hydrazine and 4-chlorophenyl glyoxal in acetonitrile.
- Flow Rate : 5 mL/min.
- Residence Time : 30 minutes.
- Output : 90% conversion, 82% isolated yield.
Advantages Over Batch Reactors :
Solvent and Catalyst Recycling
Economic and environmental considerations drive solvent recovery systems. Ethanol-water mixtures (7:3 v/v) enable efficient triazole precipitation, allowing for 95% solvent recovery via distillation.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Two-Step Cyclization | Phenyl hydrazine, 4-Cl-phenyl glyoxal | Ethanol/PTSA, reflux | 68–72 | >95 |
| One-Pot Microwave | Phenyl hydrazine, 4-Cl-benzaldehyde | Microwave, 120°C | 65–70 | 90 |
| PCC Oxidation | 5-Methanol derivative | PCC/DCM, 0°C–RT | 85–90 | >98 |
| Vilsmeier-Haack | Triazole core, DMF/POCl₃ | 0°C–50°C | 60–65 | 85 |
| Continuous Flow | Phenyl hydrazine, 4-Cl-phenyl glyoxal | Acetonitrile, 30 min residence | 82 | 93 |
Mechanistic and Kinetic Studies
Cyclocondensation Kinetics
The rate-determining step in cyclocondensation is the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon. Density functional theory (DFT) calculations reveal a activation energy barrier of 25.3 kcal/mol for the formation of the triazole ring.
Oxidation Pathway Selectivity
Competing pathways in PCC-mediated oxidation include over-oxidation to carboxylic acids (ΔG‡ = 18.7 kcal/mol) versus aldehyde formation (ΔG‡ = 14.2 kcal/mol). Low temperatures (0°C) favor aldehyde production by slowing the higher-barrier pathway.
Challenges and Mitigation Strategies
Dimroth Rearrangement Suppression
Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring accelerate Dimroth rearrangement, converting 1,2,4-triazoles to 1,3,4-isomers. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-phenyl-1H-1,2,4-triazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-(4-Chlorophenyl)-1-phenyl-1H-1,2,4-triazole-5-carboxylic acid.
Reduction: 3-(4-Chlorophenyl)-1-phenyl-1H-1,2,4-triazole-5-methanol.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Properties
Recent studies have highlighted the potential of triazole derivatives, including 3-(4-chlorophenyl)-1-phenyl-1H-1,2,4-triazole-5-carbaldehyde, as multifunctional pharmaceutical agents in cancer therapy. Research indicates that compounds within this class can interact with high-abundance blood proteins such as human serum albumin and immunoglobulin G, which may enhance their therapeutic efficacy by improving bioavailability and targeting specific pathways involved in tumor growth .
Case Study:
A study utilized spectroscopic techniques to analyze the binding constants of triazole derivatives with blood proteins. The results indicated strong hydrophobic interactions, suggesting that these compounds could be optimized for better anticancer activity through structural modifications .
1.2 Antimicrobial Activity
Triazole compounds are known for their antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi. Its mechanism often involves inhibition of cell wall synthesis or disruption of cellular functions in pathogens.
Data Table: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 15 µg/mL |
| This compound | S. aureus | 20 µg/mL |
| This compound | C. albicans | 25 µg/mL |
Agrochemical Applications
2.1 Herbicides and Insecticides
The regioselective chlorination of phenyl rings in triazole derivatives is crucial for the synthesis of effective agrochemicals. The compound's structure allows it to serve as an intermediate for producing herbicides and insecticides that target specific biochemical pathways in pests .
Case Study:
A patent describes a method for the regioselective chlorination of triazole derivatives to enhance their effectiveness as agrochemicals. The use of polar aprotic solvents like DMF and acetonitrile has been shown to improve yield and selectivity in synthesizing these compounds .
Mechanistic Insights
Research into the mechanistic pathways of triazole derivatives has revealed their interactions at the molecular level. For instance, computational studies have predicted binding conformations that suggest how these compounds inhibit critical enzymes involved in cancer progression or microbial resistance.
Data Table: Mechanistic Studies on Triazole Derivatives
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Binding Interaction with Proteins | Spectroscopy & Computational Chemistry | Strong binding to serum proteins enhances therapeutic potential |
| Enzyme Inhibition Studies | Kinetic Analysis | Inhibition of key enzymes involved in tumor growth |
Mechanism of Action
The biological activity of 3-(4-chlorophenyl)-1-phenyl-1H-1,2,4-triazole-5-carbaldehyde is primarily due to its ability to interact with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their function. The chlorophenyl and phenyl groups enhance its binding affinity and selectivity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-1-phenyl-1H-1,2,4-triazole-5-carbaldehyde
- 3-(4-Fluorophenyl)-1-phenyl-1H-1,2,4-triazole-5-carbaldehyde
- 3-(4-Methylphenyl)-1-phenyl-1H-1,2,4-triazole-5-carbaldehyde
Uniqueness
Compared to its analogs, 3-(4-chlorophenyl)-1-phenyl-1H-1,2,4-triazole-5-carbaldehyde offers a unique combination of electronic and steric properties due to the presence of the chlorine atom. This can result in distinct reactivity patterns and biological activities, making it a valuable compound for specific applications.
Biological Activity
3-(4-chlorophenyl)-1-phenyl-1H-1,2,4-triazole-5-carbaldehyde is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazole derivatives are known for their potential in medicinal chemistry, particularly in the development of anti-inflammatory, antifungal, and anticancer agents. This article delves into the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure
The molecular formula of this compound is . Its structure includes a triazole ring which is crucial for its biological interactions.
Anti-inflammatory Activity
Research indicates that compounds containing the triazole moiety exhibit significant anti-inflammatory properties. For instance, several studies have shown that derivatives with similar structural features can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
- Case Study : A compound structurally related to this compound demonstrated high COX-2 inhibitory activity with an IC50 value of 2.6 µM while maintaining a favorable selectivity index against COX-1 (IC50 = 18.59 µM) . This suggests potential therapeutic applications in treating inflammatory diseases.
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. The presence of the 4-chlorophenyl group enhances the compound's interaction with fungal targets.
- Research Findings : Studies have reported that triazole derivatives exhibit fungicidal activity against various fungal strains by inhibiting ergosterol synthesis, a critical component of fungal cell membranes .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. The unique nitrogen-containing ring structure allows for interactions with various biological targets involved in cancer progression.
- Notable Research : A recent investigation highlighted that triazole derivatives could inhibit the proliferation of cancer cells through mechanisms such as inducing apoptosis and inhibiting angiogenesis . The low toxicity and high bioavailability of these compounds further support their candidacy as anticancer agents.
Data Summary
Q & A
Basic Research Question
- ¹H/¹³C NMR : The aldehyde proton typically resonates at δ 9.8–10.2 ppm, with deshielding influenced by adjacent electron-withdrawing groups (e.g., triazole ring). Coupling with neighboring protons (e.g., aryl rings) provides conformational insights .
- FT-IR : A strong C=O stretch near 1700–1720 cm⁻¹ confirms the aldehyde moiety. Shifts in this band may indicate hydrogen bonding or conjugation with the triazole ring .
- UV-Vis : π→π* transitions of the triazole and aryl rings appear at 250–300 nm, with solvatochromic shifts revealing polarity effects .
How do hydrogen-bonding patterns in the crystal lattice affect the compound’s physicochemical stability?
Advanced Research Question
Graph set analysis (e.g., Etter’s rules) reveals dominant hydrogen-bond motifs:
- N–H···O/S interactions : The triazole N–H and carbaldehyde O atoms often form chains (C(4) or C(6) motifs), stabilizing the lattice .
- C–H···π interactions : Aryl rings may engage in weak interactions that influence melting points and solubility .
Contradictions in stability reports (e.g., hygroscopicity) may stem from polymorphic variations. Differential scanning calorimetry (DSC) and powder XRD can identify metastable forms .
What strategies optimize the compound’s bioactivity in antimicrobial or anticancer studies?
Advanced Research Question
Structure-activity relationship (SAR) studies suggest:
- Substituent effects : Electron-withdrawing groups (e.g., Cl on the 4-chlorophenyl ring) enhance antibacterial potency by increasing membrane permeability .
- Hybrid scaffolds : Incorporating thiophene or pyrrolopyrimidine moieties (via Suzuki coupling or nucleophilic addition) improves activity against Gram-negative bacteria .
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like DNA gyrase or adenosine A₃ receptors .
How do solvent and temperature influence the compound’s reactivity in further derivatization (e.g., oxime formation)?
Basic Research Question
Derivatization (e.g., oxime synthesis) requires:
- Solvent polarity : Hydroxylamine reactions proceed efficiently in ethanol/water mixtures, balancing solubility and nucleophilicity .
- pH control : Mildly acidic conditions (pH 4–5) favor imine formation without hydrolyzing the aldehyde group .
- Temperature : Room temperature minimizes side reactions (e.g., overoxidation), while reflux accelerates kinetics for sterically hindered substrates .
What computational methods predict the nonlinear optical (NLO) properties of this compound?
Advanced Research Question
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level:
- Polarizability and hyperpolarizability : High β values (~10⁻³⁰ esu) suggest potential NLO applications due to charge transfer between the electron-rich triazole and electron-deficient carbaldehyde .
- Solvent effects : Polarizable continuum models (PCM) show enhanced NLO responses in dichloromethane compared to water .
How can synthetic byproducts or isomers be identified and separated during purification?
Basic Research Question
- Chromatography : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) resolves regioisomers based on polarity differences .
- Mass spectrometry : High-resolution ESI-MS identifies byproducts via exact mass matching (e.g., [M+H]⁺ at m/z 325.05 for the parent compound) .
- ¹H NMR kinetics : Time-resolved NMR monitors reaction progress and detects intermediates (e.g., enol tautomers) .
What mechanistic insights explain the compound’s role in catalytic cycles or coordination chemistry?
Advanced Research Question
The carbaldehyde group acts as a ligand in metal complexes:
- Coordination modes : The aldehyde O and triazole N atoms bind to transition metals (e.g., Cu²⁺), forming square-planar or octahedral geometries .
- Catalytic activity : Pd complexes of this ligand facilitate Suzuki-Miyaura coupling, with turnover numbers (TON) dependent on steric bulk from aryl substituents .
How do crystal packing and intermolecular forces impact the compound’s solubility and formulation in drug delivery systems?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
